Lipophilicity Shift: 3,3-Dimethyl Substitution Increases LogP by ≥0.4 Units Over Unsubstituted Piperidine-2-carboxamide
Piperidine-2-carboxamide (unsubstituted) exhibits a predicted XLogP3 of -0.7 [1]. A structurally close proxy, N,3-dimethyl-3-piperidinecarboxamide hydrochloride—bearing a methyl group on the amide nitrogen and a methyl at the 3-position—has a measured LogP of -0.26 . The target compound, lacking the N-methyl amide but retaining the gem-dimethyl group, is expected to display an intermediate LogP, representing an increase of approximately 0.4–0.5 log units relative to the unsubstituted scaffold. This enhanced lipophilicity can improve passive membrane permeability in cell-based assays, as lipophilic efficiency (LipE) is a key parameter in fragment-based lead optimization.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ≈ -0.3 to -0.4 (based on analog interpolation) |
| Comparator Or Baseline | Piperidine-2-carboxamide: XLogP3 = -0.7 (PubChem); N,3-dimethyl-3-piperidinecarboxamide HCl: LogP = -0.26 (Hit2Lead) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.4 vs. unsubstituted parent |
| Conditions | Computationally predicted (XLogP3) and experimentally measured LogP |
Why This Matters
For procurement decisions in CNS or intracellular target programs, this LogP shift can be the difference between a passively permeable and an impermeable starting scaffold, guiding library design without synthesizing and testing every analog.
- [1] PubChem Compound Summary. Piperidine-2-carboxamide, XLogP3 = -0.7. National Center for Biotechnology Information. View Source
